Gomisin S

説明

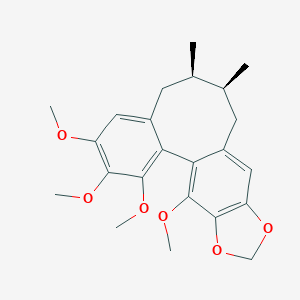

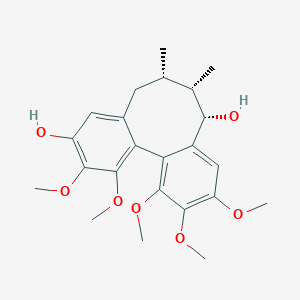

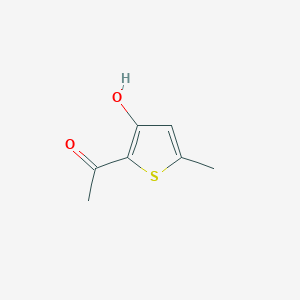

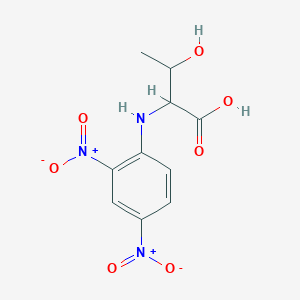

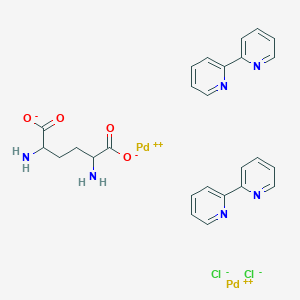

Gomisin S is a dibenzocyclooctadiene lignan . It is a natural product found in plants of the Schisandraceae family, such as Schisandra chinensis .

Molecular Structure Analysis

The molecular formula of this compound is C23H30O7 . The molecular weight is 418.48 . The structure of this compound includes several methoxy groups and a tricyclic system .Physical and Chemical Properties Analysis

This compound has a molecular weight of 418.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The exact mass and monoisotopic mass are 418.19915329 g/mol . The topological polar surface area is 86.6 Ų .科学的研究の応用

Cognitive Enhancement and Neuroprotective Effects

Gomisin A : A study found that Gomisin A, derived from the fruits of Schizandra chinensis, can reverse scopolamine-induced cognitive impairments in mice, potentially serving as a treatment for cognitive impairment. The study indicated that Gomisin A's beneficial effects might be partially mediated through enhancing the cholinergic nervous system (Kim et al., 2006).

Bone Health and Osteoblast Differentiation

Gomisin A : Research highlighted Gomisin A's role in osteoblast differentiation under high glucose-induced oxidative stress. The study emphasized its antioxidative effects, its promotion of mitochondrial biogenesis, and its potential as a therapeutic agent for preventing bone fragility fractures and implant failures triggered by diabetes (Takanche et al., 2019).

Hepatic and Metabolic Health

Gomisin J : This study explored Gomisin J's potential in treating nonalcoholic fatty liver disease by demonstrating its ability to suppress lipid accumulation in HepG2 cells. The findings suggest that Gomisin J regulates lipogenesis and lipolysis via inhibition of fetuin-A and activation of the AMPK-dependent pathway (Kim et al., 2015).

Gomisin A : Highlighted for its potential in regulating endothelial function, this study showed that Gomisin A induces Ca2+-dependent activation and translocation of endothelial NO synthase in human coronary artery endothelial cells, suggesting its role in promoting endothelial-dependent vasorelaxation (Park et al., 2009).

Antioxidant and Anti-Inflammatory Properties

Gomisin N : Known for its anti-allergic and anti-inflammatory properties, Gomisin N was shown to inhibit various allergic mediators in bone marrow-derived mast cells, indicating its potential for treating allergy-related conditions (Chae et al., 2011).

Gomisin A : This study investigated Gomisin A's impact on multidrug resistance in HepG2-DR cells, revealing its ability to alter P-glycoprotein-substrate interaction and suggesting its potential in reversing multidrug resistance without altering P-glycoprotein expression (Wan et al., 2006).

作用機序

Target of Action

Gomisin S is a dibenzocyclooctadiene lignan , a class of compounds known for their diverse biological activities Lignans like this compound are known to interact with a variety of cellular targets, contributing to their broad spectrum of biological effects .

Mode of Action

It’s known that lignans can interact with cellular targets and induce changes in cellular functions . For instance, some lignans have been shown to trigger apoptosis, arrest the cell cycle, induce oxidative stress, modulate autophagy, and disrupt essential signaling pathways .

Biochemical Pathways

For example, they have been shown to disrupt essential signaling pathways, notably MAPK, PI3K/Akt, and NF-κB . These pathways play crucial roles in cell proliferation, survival, and inflammation, among other cellular processes .

Pharmacokinetics

A study on similar lignans has shown reliable responses at certain concentrations , suggesting that these compounds can be effectively absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

Lignans like this compound are known for their myriad health benefits, including anticancer properties . They can trigger apoptosis, arrest the cell cycle, induce oxidative stress, and modulate autophagy , all of which can contribute to their anticancer effects.

生化学分析

Cellular Effects

Lignans similar to Gomisin S have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that lignans can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Lignans like this compound are known to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that the effects of similar compounds can vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .

Transport and Distribution

Lignans like this compound are known to interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Lignans like this compound could be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

特性

IUPAC Name |

(9S,10S,11S)-3,4,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O7/c1-11-8-13-9-15(24)20(27-4)22(29-6)17(13)18-14(19(25)12(11)2)10-16(26-3)21(28-5)23(18)30-7/h9-12,19,24-25H,8H2,1-7H3/t11-,12-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNANNZAGLCKFOL-ZKTNFTSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1C)O)OC)OC)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@H]([C@H]1C)O)OC)OC)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one](/img/structure/B161250.png)

![2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B161253.png)